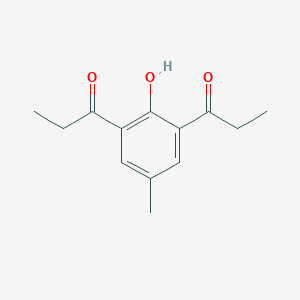
1,1'-(2-Hydroxy-5-methyl-1,3-phenylene)di(propan-1-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)di(propan-1-one) is an organic compound with the molecular formula C11H12O3 It is a derivative of phenol and is characterized by the presence of two propan-1-one groups attached to a hydroxy-methyl-phenylene core
准备方法
Synthetic Routes and Reaction Conditions
1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)di(propan-1-one) can be synthesized through the Friedel-Crafts acylation of p-cresol methyl ether with acetyl chloride in the presence of aluminum chloride as a catalyst. The reaction is typically carried out in a refluxing solvent such as carbon disulfide for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)di(propan-1-one) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorine can be used under acidic conditions.
Major Products
Oxidation: Formation of 1,1’-(2-Keto-5-methyl-1,3-phenylene)di(propan-1-one).
Reduction: Formation of 1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)di(propan-1-ol).
Substitution: Formation of halogenated derivatives.
科学研究应用
1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)di(propan-1-one) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)di(propan-1-one) involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carbonyl groups can participate in nucleophilic addition reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)diethanone
- 1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)bis(2-chloroethanone)
- 1,1’-(Methylene-di-4,1-phenylene)bis(2-hydroxy-2-methyl-1-propanone)
Uniqueness
1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)di(propan-1-one) is unique due to its specific substitution pattern and the presence of two propan-1-one groups. This structure imparts distinct chemical properties, making it valuable in various applications compared to its similar compounds .
属性
CAS 编号 |
105290-18-4 |
|---|---|
分子式 |
C13H16O3 |
分子量 |
220.26 g/mol |
IUPAC 名称 |
1-(2-hydroxy-5-methyl-3-propanoylphenyl)propan-1-one |
InChI |
InChI=1S/C13H16O3/c1-4-11(14)9-6-8(3)7-10(13(9)16)12(15)5-2/h6-7,16H,4-5H2,1-3H3 |
InChI 键 |
OUNLSIYMHUJIOV-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=CC(=CC(=C1O)C(=O)CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


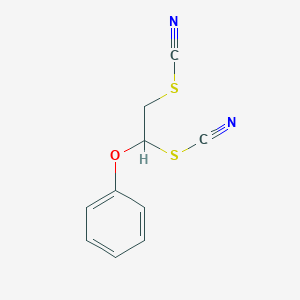


![2-Propanol, 1-(ethylphenylamino)-3-[(oxiranylmethyl)phenylamino]-](/img/structure/B14324531.png)
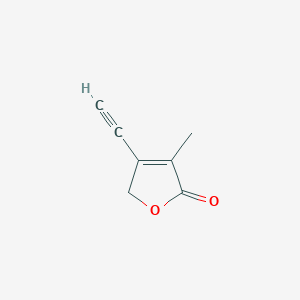
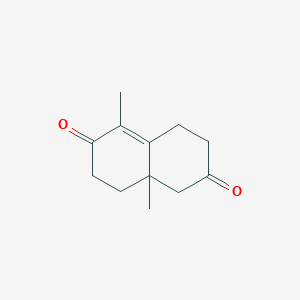
![1-Methyl-4,7-diphenyl-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B14324559.png)
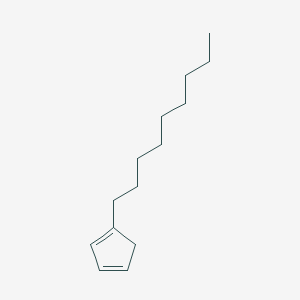
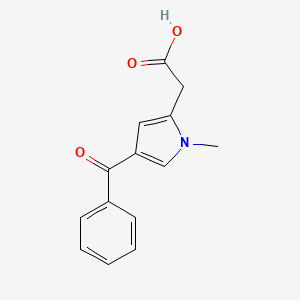
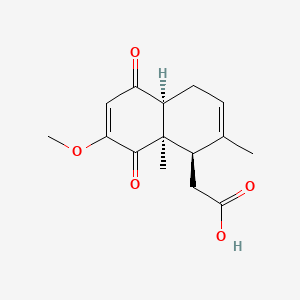
![1,2-Dimethyl-1H-imidazo[2,1-A]isoindole](/img/structure/B14324587.png)
![5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid](/img/structure/B14324594.png)
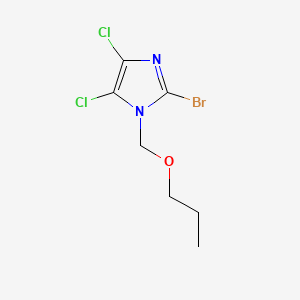
![[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium](/img/structure/B14324599.png)
